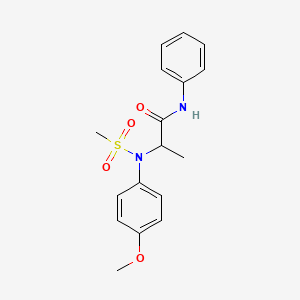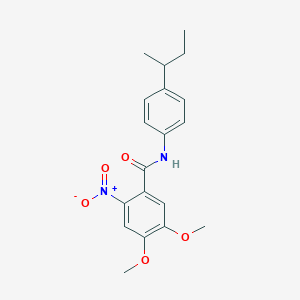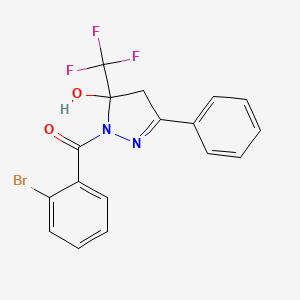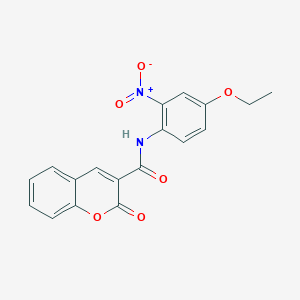
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, also known as MMPP, is a small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPP has been extensively studied for its ability to inhibit the activity of various enzymes and proteins, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide is complex and involves the inhibition of multiple enzymes and proteins. The compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and play a critical role in the development and progression of cancer. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide is its ability to inhibit the activity of multiple enzymes and proteins, making it a versatile tool for studying various biological processes. However, the compound can be difficult to synthesize and may have limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, including the development of more efficient synthesis methods and the identification of new therapeutic applications. Additional studies are also needed to further elucidate the compound's mechanism of action and to better understand its potential limitations and side effects. Finally, the development of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide analogs and derivatives may provide new opportunities for the treatment of various diseases.
合成法
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of N-protected phenylalanine, which is then reacted with N-methylsulfonyl chloride to form N-methylsulfonyl-N-protected phenylalanine. This intermediate is then reacted with 4-methoxyphenylboronic acid to form the final product, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide.
科学的研究の応用
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases and proteasomes, which play critical roles in the development and progression of these diseases.
特性
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(17(20)18-14-7-5-4-6-8-14)19(24(3,21)22)15-9-11-16(23-2)12-10-15/h4-13H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIKRWCYTIRJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylalaninamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)


![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)


![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)


![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)
![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)